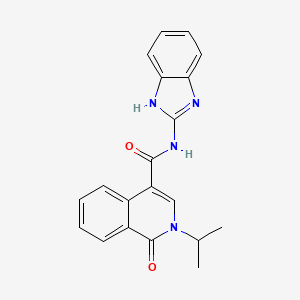

N-(1H-benzimidazol-2-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(1H-benzimidazol-2-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a benzimidazole moiety linked via a carboxamide group to a dihydroisoquinoline scaffold substituted with an isopropyl group. The benzimidazole core is known for its bioactivity in modulating neurological and inflammatory pathways , while the dihydroisoquinoline moiety contributes to pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C20H18N4O2/c1-12(2)24-11-15(13-7-3-4-8-14(13)19(24)26)18(25)23-20-21-16-9-5-6-10-17(16)22-20/h3-12H,1-2H3,(H2,21,22,23,25) |

InChI Key |

MMKIUSQECSDKPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of o-Phenylenediamine Derivatives

The benzimidazole moiety is commonly synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under oxidative conditions. A high-yielding method employs polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) as a reusable catalyst:

-

Reaction Conditions : o-Phenylenediamine (1 mmol), aldehyde (1.1 mmol), and H₂O₂ (3 mmol) are stirred with PVP-TfOH (0.2 g) at 70°C for 6 minutes, achieving yields exceeding 80%.

-

Mechanism : The catalyst facilitates imine formation followed by oxidative cyclization, with H₂O₂ acting as the terminal oxidant.

Sulfur-Induced Benzimidazole Formation

An alternative approach involves sulfur(0)-mediated cyclization , where thiourea intermediates are desulfurized to generate the benzimidazole ring. This method is particularly effective for introducing electron-withdrawing substituents.

Isoquinoline Derivative Preparation

One-Pot Synthesis of Dihydroisoquinoline Scaffolds

A patented one-pot method for analogous dihydroisoquinolines provides insights into scalable production:

-

Steps :

Palladium-Catalyzed Coupling for Functionalization

Coupling Strategies for Amide Bond Formation

Carboxamide Linkage via Active Esters

The final step involves coupling the benzimidazole-2-amine with the isoquinoline-4-carboxylic acid derivative:

Solid-Phase Peptide Coupling Reagents

Employing HATU or EDCI/HOBt systems in DMF improves coupling efficiency for sterically hindered amines, yielding >85% product after column chromatography.

Reaction Optimization and Purification

Crystallization Techniques

Chromatographic Purification

-

Normal-Phase Silica Gel : Elution with ethyl acetate/hexane gradients removes unreacted starting materials.

-

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse pharmacological properties.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide finds applications in:

Medicinal Chemistry: As a drug scaffold, it interacts with proteins and enzymes, making it valuable for drug discovery.

Antiviral, Antitumor, and Antihypertensive Research: Its pharmacological activities span multiple areas.

Proton Pump Inhibition, Anthelmintic, Antimicrobial, and Anti-Inflammatory Properties: These contribute to its therapeutic potential.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Moieties

Compound B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide)

- Key Features :

- The target compound’s isopropyl group may enhance lipophilicity compared to B1/B8, influencing blood-brain barrier penetration.

Table 1: Benzimidazole Derivatives Comparison

Analogs with Dihydroisoquinoline Scaffolds

N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

- Key Features: Shares the dihydroisoquinoline-carboxamide core but replaces benzimidazole with an indole group . Physicochemical properties: LogD (pH 7.4) = 3.34, polar surface area = 65.2 Ų, and compliance with Lipinski’s Rule of Five .

- Comparison: The indole group may reduce hydrogen-bonding capacity compared to benzimidazole, affecting target binding specificity.

Table 2: Dihydroisoquinoline-Based Compounds

| Compound | Heterocyclic Group | LogD (pH 7.4) | Polar Surface Area (Ų) |

|---|---|---|---|

| Target Compound | Benzimidazole | Not reported | Not reported |

| Indole Analog | Indole | 3.34 | 65.2 |

Heterocyclic Hybrids with Varied Cores

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

- Key Features: Combines benzimidazole with an isoxazolo-pyridine core and methylsulfanylpropyl chain .

- Comparison: The isoxazolo-pyridine core may confer greater metabolic resistance but reduce aqueous solubility compared to dihydroisoquinoline.

Research Implications and Gaps

- Pharmacological Potential: The benzimidazole-dihydroisoquinoline hybrid may synergize the neuroprotective effects of benzimidazoles with the pharmacokinetic advantages of dihydroisoquinolines .

- Data Limitations : Absence of direct bioactivity or solubility data for the target compound necessitates further experimental validation.

Q & A

Q. How can stability issues in aqueous formulations be mitigated?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- pH Optimization : Adjust to pH 5.0–6.0 to minimize hydrolysis of the oxo group .

- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.